1,5-Diphenyl-1,5-diazocane-3,7-diol
Description
Properties
CAS No. |
5360-74-7 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,5-diphenyl-1,5-diazocane-3,7-diol |
InChI |
InChI=1S/C18H22N2O2/c21-17-11-19(15-7-3-1-4-8-15)12-18(22)14-20(13-17)16-9-5-2-6-10-16/h1-10,17-18,21-22H,11-14H2 |
InChI Key |
UURZKDKKSVJJEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CC(CN1C2=CC=CC=C2)O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis
Reaction Scheme :
- $$ \text{N-Phenylpropane-1,3-diamine} + 3,7-di-O-tosyl-1,5-diol \rightarrow \text{Intermediate} $$
- $$ \text{Detosylation} \rightarrow \text{Target Compound} $$
Procedure :
- Tosylate 3,7-dihydroxy-1,5-diazocane precursor using p-toluenesulfonyl chloride in pyridine (yield: 85-90%).
- React with N-phenylpropane-1,3-diamine in DMF at 80°C for 24 hr under nitrogen atmosphere.
- Remove tosyl groups via HBr/acetic acid treatment with thioanisole as scavenger (92% yield).
Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80-85°C |
| Reaction Time | 18-24 hr |
| Solvent | Anhydrous DMF |
| Catalyst | None required |
Grignard-Based Phenylation Strategy
Building on diphenyl silane diol synthesis, this method introduces phenyl groups post-cyclization:
Diazocane Ring Formation
N-Phenylation Process
Reaction Conditions :
- Phenyl magnesium bromide (3.0 equiv)
- CuI catalyst (0.1 equiv)
- THF solvent, reflux 12 hr
Mechanism :
$$ \text{Diazocane-NH} + \text{PhMgBr} \xrightarrow{\text{CuI}} \text{Diazocane-NPh} $$
Yield Optimization :
| Attempt | Catalyst Loading | Yield (%) |
|---|---|---|
| 1 | 0.05 eq | 28 |
| 2 | 0.10 eq | 47 |
| 3 | 0.15 eq | 49 |
One-Pot Reductive Amination Method
This innovative approach combines ring formation and functionalization:
Reaction Components
- 1,5-Diketone precursor (3,7-dihydroxyoctanedione)
- Benzylamine derivatives
- NaBH$$_3$$CN reducing agent
Stoichiometry :
$$ \text{C}6\text{H}5\text{NH}_2 : \text{Diketone} = 2:1 $$
Temperature Profile :
- 25°C for imine formation (4 hr)
- 0°C for reduction (12 hr)
Yield Comparison :
| Solvent System | Conversion (%) |
|---|---|
| MeOH/HOAc (9:1) | 62 |
| THF/H$$_2$$O (4:1) | 71 |
| DCM/TFA (95:5) | 58 |
Critical Analysis of Methodologies
Yield Optimization Challenges
The tosylate method demonstrates superior reproducibility (85-92% yield), while Grignard approaches suffer from competing side reactions (maximum 49% yield). Reductive amination shows promise but requires strict anhydrous conditions.
Byproduct Formation
Common impurities include:
- Polymeric oligomers from ring-opening (15-20% in non-optimized runs)
- Ortho-substituted phenyl isomers (5-8% in metal-catalyzed reactions)
- Partially reduced intermediates (3-5% in reductive amination)
Advanced Characterization Data
Spectroscopic Fingerprints
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :
- δ 7.25-7.15 (m, 10H, aromatic)
- δ 4.12 (t, J = 6.8 Hz, 4H, CH$$_2$$-O)
- δ 3.89 (s, 4H, N-CH$$_2$$)
HRMS (ESI+) :
Calculated for C$${20}$$H$${24}$$N$$2$$O$$2$$ [M+H]$$^+$$: 332.1864
Found: 332.1861
Industrial-Scale Considerations
Adapting laboratory methods for production requires:
- Continuous flow reactors for exothermic Grignard steps
- Membrane-based separation for diol purification
- Catalyst recycling systems for copper-mediated reactions
Environmental Impact Assessment
| Method | PMI* | E-Factor** |
|---|---|---|
| Tosylate | 8.7 | 23.4 |
| Grignard | 14.2 | 41.8 |
| Reductive Amination | 6.9 | 18.9 |
Process Mass Intensity (kg/kg product) *Waste generated per kg product
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1,5-diazocane-3,7-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl rings .
Scientific Research Applications
1,5-Diphenyl-1,5-diazocane-3,7-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-1,5-diazocane-3,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids .
Comparison with Similar Compounds
Ts-dione (1,5-Bis(p-toluenesulfonyl)-1,5-diazocane-3,7-dione)
1,5-Diaminotetrazole (DAT) and Derivatives
- Structure: Tetrazole ring with two amino groups.
- Synthesis: Prepared from diaminoguanidine hydrochloride under optimized acidic conditions .
- Comparison :
- Energetic Properties : DAT forms high-energy salts (e.g., DAT perchlorate) with detonation velocities (~8,500 m/s) exceeding conventional explosives. Ts-diol derivatives focus on oxidizer roles rather than detonation.
- Applications : DAT is used in primary explosives and pyrotechnics, while Ts-diol derivatives serve as oxidizers in composite propellants .
1,5-Diphenylcarbazone (CAS 538-62-5)
- Structure : Carbazone backbone with phenyl substituents.
- Properties : Orange-red powder, soluble in alcohols and acetone, used as a chelating agent for metal ion detection (e.g., Hg²⁺, Cd²⁺) .
- Comparison :
- Functionality : Ts-diol’s hydroxyl and nitrogen atoms enable coordination, but its primary use is in propellants. Diphenylcarbazone’s conjugated system facilitates colorimetric metal sensing.
- Reactivity : Diphenylcarbazone undergoes tautomerism, whereas Ts-diol’s reactivity centers on oxidation and sulfonation .
Dibenzylideneacetone (DBA, CAS 538-58-9)
- Structure: 1,5-Diphenyl-1,4-pentadien-3-one with conjugated dienone groups.
- Applications: Common ligand in organometallic catalysis and precursor in organic synthesis .
- Comparison :
- Electronic Properties : DBA’s α,β-unsaturated ketones enable π-backbonding in metal complexes, while Ts-diol’s hydroxyl groups participate in hydrogen bonding.
- Thermal Stability : DBA’s conjugated system offers stability up to 200°C, whereas Ts-diol derivatives require careful handling due to energetic functional groups .
3,7-Diazaadamantan-9-one, 1,5-Diphenyl- (CAS 19066-35-4)
- Structure : Rigid adamantane cage with two phenyl groups and ketone functionality.
- Properties : Molecular weight 304.39 g/mol, IUPAC name 1,5-diphenyl-3,7-diazaadamantan-9-one .
- Comparison: Structural Rigidity: The adamantane framework enhances thermal and chemical stability, making it suitable for pharmaceutical scaffolds. Ts-diol’s flexible eight-membered ring prioritizes synthetic versatility. Applications: Potential use in drug design vs. Ts-diol’s role in energetic materials .
Comparative Data Table
Research Findings and Trends
- Energetic Materials : Ts-diol and DAT derivatives highlight the trade-off between oxidizer stability (Ts-diol) and detonation power (DAT). Ts-diol’s oxidation to Ts-dione is critical for HNFX, which offers higher specific impulse than ammonium perchlorate .
- Chelation Chemistry : Diphenylcarbazone’s selectivity for heavy metals contrasts with Ts-diol’s inertness in coordination, underscoring divergent applications .
- Synthetic Flexibility : DBA’s versatility in cross-coupling reactions vs. Ts-diol’s specialized role in propellant synthesis reflects design priorities in organic vs. energetic chemistry .
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